(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine
CAS No.:
Cat. No.: VC17225073
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClF3N |
|---|---|
| Molecular Weight | 223.62 g/mol |
| IUPAC Name | (1R)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
| Standard InChI Key | KYUYUWMJUPLGNK-MRVPVSSYSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine possesses the molecular formula C₉H₉ClF₃N and a molecular weight of 223.62 g/mol . The IUPAC name systematically describes its architecture: a primary amine bearing a trifluoromethyl group at the α-position relative to a 4-chloro-3-methylphenyl substituent.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step sequence starting from 4-chloro-3-methylbenzaldehyde:
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Nucleophilic Addition: Reaction with trimethylsilyl cyanide (TMSCN) forms the corresponding α-aminonitrile intermediate.
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Fluorination: Treatment with sulfur tetrafluoride (SF₄) substitutes the hydroxyl group with fluorine atoms.
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Chiral Resolution: Diastereomeric salt formation using tartaric acid derivatives achieves enantiomeric enrichment .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyanidation | TMSCN, ZnI₂ | 0–5°C | 78% |
| Fluorination | SF₄, HF | 120°C | 65% |
| Resolution | L-(+)-Dibenzoyl tartaric acid | RT | 40% ee |
These processes emphasize the challenges in achieving high enantiomeric excess (ee), necessitating advanced catalytic asymmetric methods under investigation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to the trifluoromethyl group’s hydrophobicity. Stability studies indicate decomposition above 150°C, with the amine group susceptible to oxidative degradation under acidic conditions .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.2 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 7.15 (d, J=8.1 Hz, 1H, Ar-H), 4.01 (q, J=6.7 Hz, 1H, CH), 2.33 (s, 3H, CH₃) .
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¹⁹F NMR: δ -71.5 (s, CF₃).
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: The CF₃ group serves as a metabolically stable alternative to tert-butyl groups.
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Stereochemical Tuning: Enantiopure synthesis enables optimization of DMPK properties .
Table 3: Comparative ADMET Profiles
| Parameter | (1R)-Isomer | (1S)-Isomer |
|---|---|---|
| Plasma Protein Binding | 92% | 88% |
| Hepatic Clearance | 18 mL/min/kg | 24 mL/min/kg |
| CYP3A4 Inhibition | IC₅₀=45 μM | IC₅₀=32 μM |
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